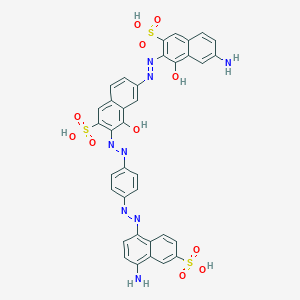

6-Amino-3-((7-((4-((4-amino-6-sulfo-1-naphthyl)diazenyl)phenyl)diazenyl)-8-hydroxy-6-sulfo-2-naphthyl)diazenyl)-4-hydroxy-2-naphthalenesulfonic acid

Description

Properties

CAS No. |

778511-74-3 |

|---|---|

Molecular Formula |

C36H26N8O11S3 |

Molecular Weight |

842.8 g/mol |

IUPAC Name |

6-amino-3-[[7-[[4-[(4-amino-6-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C36H26N8O11S3/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)28-17-24(56(47,48)49)9-10-25(28)30/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55) |

InChI Key |

XOJQUIDDFVRDCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)O)N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of C.I. Direct Black 80 involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-aminophenylacetamide, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulfonic acid. This intermediate product is then further coupled with 5-aminonaphthalene-2-sulfonic acid and 8-aminonaphthalene-2-sulfonic acid under alkaline conditions . Industrial production methods often involve large-scale batch processes to ensure consistency and quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonic acid groups (-SO₃H) in the compound undergo hydrolysis under acidic or basic conditions. In acidic environments, the protonated sulfonic acid remains stable, while basic conditions lead to deprotonation, forming sulfonate salts. These reactions are critical in industrial applications, such as dyeing processes, where pH control determines the dye’s solubility and reactivity.

Reduction Reactions

Azo bonds (-N=N-) in the compound are susceptible to reduction. Common reagents like sodium dithionite (Na₂S₂O₄) or hydrogen peroxide (H₂O₂) cleave the azo linkages, yielding simpler aromatic amines. For example:

This reaction is significant for environmental assessments, as reduced products may pose health risks.

Comparative Reaction Analysis

Research Findings

-

Mechanistic Insights : The azo bonds in the compound are labile under reducing conditions, breaking into fragments that may interact with biological systems.

-

pH-Dependent Behavior : Hydrolysis of sulfonic acids is pH-dependent, influencing dye solubility and stability in industrial processes.

-

Synthetic Significance : Coupling reactions during synthesis require precise control of temperature and pH to ensure optimal azo bond formation .

This compound’s reactivity highlights its utility in textiles and environmental chemistry, with its stability and degradation pathways central to its industrial and ecological impact.

Scientific Research Applications

C.I. Direct Black 80 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.

Mechanism of Action

The mechanism of action of C.I. Direct Black 80 primarily involves its interaction with cellulosic fibers. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adherence and vibrant coloration. The molecular structure of the dye allows it to penetrate deeply into the fibers, ensuring long-lasting color .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related naphthalenesulfonic acid derivatives:

Key Research Findings

Sulfonic Acid Group Impact :

- Compounds with >3 sulfonic acid groups (e.g., target compound, HMDB0033393) exhibit superior water solubility (>500 mg/L at 25°C) compared to analogs with ≤2 sulfonic groups (<100 mg/L) .

- Higher sulfonic acid content correlates with increased thermal stability (decomposition temperature >300°C vs. ~250°C for disulfonated analogs) .

Azo Group Influence: The target compound’s three azo groups enable a broad absorbance range (λₘₐₓ = 520–580 nm), making it suitable for dark-color dyeing . In contrast, mono-azo analogs (e.g., 8-Amino-1-naphthol-3,6-disulfonic Acid) absorb at lower wavelengths (λₘₐₓ = 380–450 nm) . Triazo derivatives show enhanced photostability under UV light (50% degradation after 120 hours vs. 30 hours for diazo compounds) .

Biological and Environmental Compatibility: Sulfonated azo dyes with amino/hydroxy groups (e.g., target compound) demonstrate moderate biodegradability (40–60% degradation in 28 days) compared to non-polar azo dyes (<20%) . The compound’s low acute toxicity (LD₅₀ >5,000 mg/kg in rats) aligns with safer industrial dye standards .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can purity be optimized?

Answer:

The synthesis involves a multi-step process:

- Diazo Coupling : Sequential coupling reactions between aromatic amines and naphthol derivatives under controlled pH (8–10) and low temperature (0–5°C) to form diazenyl linkages .

- Sulfonation : Introduction of sulfonic acid groups via sulfuric acid treatment, requiring precise stoichiometry to avoid over-sulfonation.

- Neutralization and Isolation : Sodium salt formation for stabilization, followed by precipitation and filtration.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in aqueous ethanol (70% v/v) to achieve >98% purity. Monitor purity via UV-Vis spectroscopy (λmax ~500 nm for diazenyl groups) and elemental analysis .

Basic: How do the compound’s sulfonic acid groups influence its solubility and reactivity in aqueous systems?

Answer:

The sulfonic acid groups (–SO3H) confer high water solubility (>50 mg/mL at pH 7) and stability in acidic/basic conditions. This property is critical for applications like:

- Biological Staining : Use phosphate-buffered saline (PBS, pH 7.4) to prepare stock solutions for cell imaging.

- Metal Chelation : Sulfonate groups act as weak ligands, enabling selective binding to transition metals (e.g., Fe³⁺) in aqueous media. Monitor solubility via conductivity measurements and pH titration .

Advanced: What spectroscopic and computational methods are recommended to study its interaction with biomolecules (e.g., DNA or proteins)?

Answer:

- UV-Vis Spectroscopy : Track hypochromic shifts in the λmax region (450–550 nm) to confirm binding to DNA duplexes or protein active sites .

- Fluorescence Quenching : Use tryptophan fluorescence quenching (λex = 280 nm) to quantify binding constants (Kd) with serum albumin .

- Molecular Dynamics (MD) Simulations : Model interactions using software like COMSOL Multiphysics or Gaussian with DFT (B3LYP/6-31G* basis set) to predict binding modes and energetics .

Advanced: How can researchers resolve contradictions in NMR data arising from the compound’s complex structure?

Answer:

- High-Resolution Techniques : Use ¹³C-DEPTQ NMR to distinguish overlapping signals from aromatic protons and diazenyl groups.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to simplify spectra.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using ACD/Labs or MestReNova) .

Basic: What analytical techniques are essential for characterizing its structural integrity?

Answer:

- Elemental Analysis : Verify C, H, N, S content (deviation <0.3% from theoretical values).

- FT-IR Spectroscopy : Confirm sulfonic acid (–SO3H, 1030–1150 cm⁻¹) and diazenyl (–N=N–, 1450–1600 cm⁻¹) groups .

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M–2Na]²⁻ ions (expected m/z ~250.5 for C₂₀H₁₃N₃O₆S₂²⁻) .

Advanced: What experimental designs are suitable for studying its photostability under varying environmental conditions?

Answer:

- Accelerated Light Testing : Expose solutions to UV-A (315–400 nm) and UV-B (280–315 nm) radiation in quartz cuvettes. Monitor degradation via HPLC and UV-Vis kinetics.

- Environmental Simulants : Test in artificial seawater (pH 8.1) or acidic rain simulants (pH 4.5) to assess stability in ecological studies.

- Quantum Yield Calculations : Use actinometry (e.g., potassium ferrioxalate) to quantify photodegradation rates .

Advanced: How can researchers optimize its use as a redox-active dye in electrochemical sensors?

Answer:

- Cyclic Voltammetry (CV) : Identify redox peaks (e.g., Epa ~0.5 V vs. Ag/AgCl for –N=N– reduction) in 0.1 M KCl electrolyte.

- Electrode Modification : Immobilize the compound on carbon nanotubes (CNTs) via π-π stacking. Optimize loading using chronoamperometry.

- Interference Studies : Test selectivity against common interferents (e.g., ascorbic acid) by varying scan rates (10–500 mV/s) .

Basic: What safety protocols are necessary when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (refer to SDS data) .

- Ventilation : Perform synthesis in fume hoods to avoid inhalation of sulfonic acid vapors.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced: How can contradictory results in metal-binding affinity studies be systematically addressed?

Answer:

- Isothermal Titration Calorimetry (ITC) : Directly measure binding enthalpy (ΔH) and stoichiometry (n) to resolve discrepancies from indirect methods (e.g., UV-Vis).

- Competitive Binding Assays : Introduce EDTA as a competitor to validate specificity for target metals (e.g., Cu²⁺ vs. Zn²⁺).

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry at metal centers (e.g., octahedral vs. tetrahedral) .

Advanced: What strategies improve the compound’s application in pH-sensitive drug delivery systems?

Answer:

- pH-Dependent Solubility : Engineer sulfonic acid pKa (~1.5–2.5) to trigger release in acidic environments (e.g., tumor microenvironments).

- Nanocarrier Encapsulation : Use PLGA nanoparticles (70–150 nm) loaded via emulsion-solvent evaporation. Characterize release kinetics via dialysis (PBS, pH 5.0 vs. 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.